
4-(Phenylselanyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylselanyl)pentanoic acid is an organic compound characterized by the presence of a phenylselanyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylselanyl)pentanoic acid typically involves the reaction of phenylselenol with a suitable pentanoic acid derivative.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the addition of the phenylselanyl group to the pentanoic acid backbone .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylselanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to phenylselenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Phenylselanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antioxidant and its role in modulating oxidative stress.
Mechanism of Action
The mechanism of action of 4-(Phenylselanyl)pentanoic acid involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular oxidative states. This compound can also form transient species that interact with biological molecules, affecting pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison: 4-(Phenylselanyl)pentanoic acid is unique due to its specific positioning of the phenylselanyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox properties and biological activities, making it a distinct compound for various applications .
Properties
CAS No. |
66241-87-0 |
|---|---|
Molecular Formula |
C11H14O2Se |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
4-phenylselanylpentanoic acid |
InChI |
InChI=1S/C11H14O2Se/c1-9(7-8-11(12)13)14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChI Key |
XXZJNEMZRGVGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


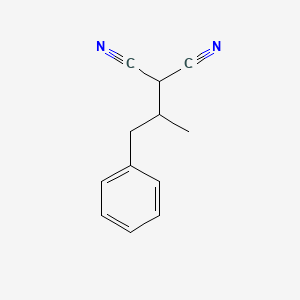


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
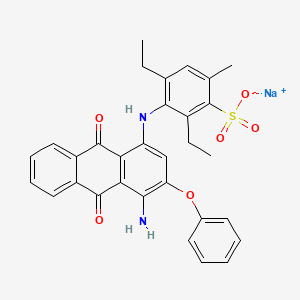
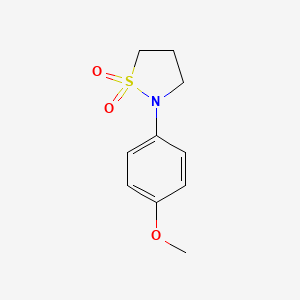





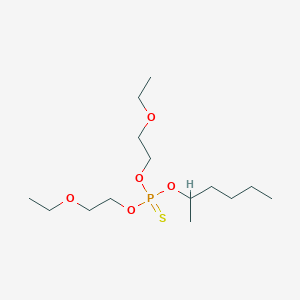
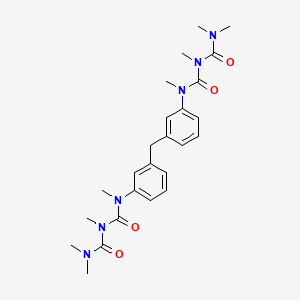
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
